2-[(2-Amino-5-ethoxyphenyl)disulfanyl]-4-ethoxyaniline
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Overview
Description
2-[(2-Amino-5-ethoxyphenyl)disulfanyl]-4-ethoxyaniline is an organic compound with the molecular formula C16H20N2O2S2. This compound is characterized by the presence of two ethoxy groups and a disulfide linkage between two aromatic amines. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-5-ethoxyphenyl)disulfanyl]-4-ethoxyaniline typically involves the following steps:
Formation of the Disulfide Bond: The initial step involves the oxidation of 2-amino-5-ethoxyaniline to form the corresponding disulfide. This can be achieved using oxidizing agents such as hydrogen peroxide or iodine in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the disulfide bond, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the disulfide bond can yield the corresponding thiols.
Substitution: The aromatic amine groups can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid) or sulfonating agents (e.g., sulfuric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitro or sulfonated derivatives.
Scientific Research Applications
2-[(2-Amino-5-ethoxyphenyl)disulfanyl]-4-ethoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form disulfide bonds with proteins.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting oxidative stress-related diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Amino-5-ethoxyphenyl)disulfanyl]-4-ethoxyaniline involves its ability to undergo redox reactions. The disulfide bond can be reduced to form thiols, which can interact with various biological molecules, including proteins. This interaction can modulate the activity of enzymes and other proteins, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Amino-5-methoxyphenyl)disulfanyl]-4-methoxyaniline
- 2-[(2-Amino-5-ethoxyphenyl)disulfanyl]-4-methoxyaniline
- 2-[(2-Amino-5-methoxyphenyl)disulfanyl]-4-ethoxyaniline
Uniqueness
2-[(2-Amino-5-ethoxyphenyl)disulfanyl]-4-ethoxyaniline is unique due to the presence of both ethoxy groups and a disulfide linkage, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The ethoxy groups can influence the compound’s solubility and interaction with other molecules, while the disulfide bond provides a site for redox reactions.
Properties
CAS No. |
34250-62-9 |
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Molecular Formula |
C16H20N2O2S2 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
2-[(2-amino-5-ethoxyphenyl)disulfanyl]-4-ethoxyaniline |
InChI |
InChI=1S/C16H20N2O2S2/c1-3-19-11-5-7-13(17)15(9-11)21-22-16-10-12(20-4-2)6-8-14(16)18/h5-10H,3-4,17-18H2,1-2H3 |
InChI Key |
JIJJTBPMXYXKNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)SSC2=C(C=CC(=C2)OCC)N |
Origin of Product |
United States |
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